Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-2,3-diphenyl- is a heterocyclic compound characterized by a fused imidazole and thiazole ring structure. This compound features a 4-chlorophenyl substituent at the 6-position and two phenyl groups at the 2 and 3 positions of the imidazo[2,1-b]thiazole framework. The presence of these aromatic rings contributes to its potential biological activity and chemical reactivity.
The chemical reactivity of Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-2,3-diphenyl- can be attributed to the functional groups within its structure. These include:
Imidazo[2,1-b]thiazole derivatives have been reported to exhibit a range of biological activities, including:
Several synthetic routes have been developed for the preparation of Imidazo[2,1-b]thiazole derivatives:
Imidazo[2,1-b]thiazole derivatives are being explored for various applications:
Studies on the interactions of Imidazo[2,1-b]thiazole derivatives with biological macromolecules have revealed:
Several compounds share structural similarities with Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-2,3-diphenyl-. Here are some notable examples:
| Compound Name | Structure | Key Differences |
|---|---|---|
| Imidazo[1,2-a]pyridine | Structure | Contains a pyridine ring instead of thiazole. |
| Thiazolo[5,4-d]pyrimidine | Structure | Features a pyrimidine ring fused with thiazole. |
| Benzothiazole | Structure | Lacks the imidazole component; simpler structure. |
Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-2,3-diphenyl- is unique due to its specific combination of imidazole and thiazole rings along with multiple phenyl substituents. This configuration enhances its potential pharmacological properties compared to simpler analogs.
The exploration of Imidazo[2,1-b]thiazole compounds continues to yield promising results in medicinal chemistry and material science due to their versatile chemical behavior and significant biological activities.
Imidazo[2,1-b]thiazole is a bicyclic heterocycle comprising fused imidazole and thiazole rings. The core structure features nitrogen atoms at positions 1 and 3 of the imidazole ring and a sulfur atom in the thiazole moiety (Figure 1). This arrangement confers rigidity and electronic diversity, enabling interactions with biological targets. The 6-(4-chlorophenyl)-2,3-diphenyl derivative introduces aromatic substituents at positions 2, 3, and 6, enhancing hydrophobic interactions and steric bulk. The 4-chlorophenyl group at position 6 contributes electron-withdrawing effects, influencing reactivity and binding affinity.
Table 1: Key Structural Features of 6-(4-Chlorophenyl)-2,3-Diphenylimidazo[2,1-b]Thiazole
| Position | Substituent | Role in Structure-Activity Relationships |
|---|---|---|
| 2 | Phenyl | Enhances π-π stacking interactions |
| 3 | Phenyl | Stabilizes hydrophobic binding pockets |
| 6 | 4-Chlorophenyl | Modulates electronic properties |
The synthesis of imidazo[2,1-b]thiazole derivatives dates to the mid-20th century, with early efforts focused on antithelmintic agents like levamisole. The introduction of aryl substituents emerged in the 2010s to improve pharmacokinetic properties. In 2014, a landmark study synthesized chalcone-conjugated imidazo[2,1-b]thiazoles, including the 6-(4-chlorophenyl)-2,3-diphenyl variant, which exhibited potent cytotoxicity (IC50: 0.64–1.44 μM). Subsequent modifications explored halogenated phenyl groups, culminating in optimized derivatives with enhanced tubulin inhibition and apoptosis induction.
The imidazo[2,1-b]thiazole scaffold, particularly the 6-(4-chlorophenyl)-2,3-diphenyl derivative, represents a significant heterocyclic framework in synthetic organic chemistry [1]. This bicyclic system incorporates both imidazole and thiazole rings fused together, creating a unique structural motif that has attracted considerable attention for its synthetic versatility [2]. The development of efficient synthetic methodologies for these derivatives has become increasingly important due to their diverse chemical reactivity and potential applications [3].
The Huisgen 1,3-dipolar cycloaddition represents a fundamental approach for constructing imidazo[2,1-b]thiazole derivatives through the formation of five-membered rings [4]. This pericyclic reaction mechanism involves the concerted interaction between a 1,3-dipole and a dipolarophile, proceeding through a thermal six-electron Huckel aromatic transition state [4]. The mechanistic pathway follows a concerted, often asynchronous, symmetry-allowed process that has been extensively validated through mechanistic investigations [4].
In the context of imidazo[2,1-b]thiazole synthesis, the 1,3-dipolar cycloaddition approach utilizes azide-alkyne chemistry as a key transformation [5]. The copper-catalyzed azide-alkyne cycloaddition serves as an extremely powerful reaction due to its extreme dependability, good selectivity, and biocompatibility of the starting materials [5]. The reaction demonstrates remarkable selectivity, taking place only between azide and alkyne components without interfering with other organic groups that may be present in the molecular framework [6].
Research has demonstrated that the cycloaddition reactions can be performed under mild conditions with excellent functional group tolerance [7]. The protocol allows for the construction of a variety of aryl-substituted imidazo[2,1-b]thiazoles, proceeding with yields ranging from 33 to 93 percent under optimized conditions [8]. The reaction mechanism involves the formation of a dinuclear copper catalyst that accelerates the cycloaddition process up to several thousand times compared to the ligand-free reaction [9].
The substrate scope for Huisgen cycloaddition in imidazo[2,1-b]thiazole synthesis encompasses diverse benzaldehydes, 2-aminothiazoles, and alkynes under copper catalysis [8]. The optimization of reaction conditions has revealed that the choice of copper source and stabilizing ligands significantly impacts reaction efficiency [9]. Tris(triazolyl)amine-based ligands have proven particularly effective for nucleic acid-compatible reactions, providing enhanced stability and catalytic activity [9].
Multicomponent polymerization represents an innovative synthetic strategy for constructing fused heterocyclic polymers containing imidazo[2,1-b]thiazole units in the main chain [10]. This approach offers a facile and efficient method for generating complex molecular architectures through a single synthetic operation [10]. The methodology involves the simultaneous reaction of multiple monomeric components to form polymer chains with embedded heterocyclic functionality [10].
A comprehensive study utilizing 1,4-phthalaldehyde, 6,6'-bibenzothiazole-2,2'-diamine, and 1-ethynyl-4-hexylbenzene as monomers demonstrated the feasibility of this approach [10]. The optimization of polymerization conditions, including catalyst selection, catalyst loading, and solvent systems, proved critical for achieving high molecular weights [10]. Under optimized conditions, the methodology yielded fused heterocyclic conjugated polymers with molecular weights up to 57,000 daltons and yields reaching 54.3 percent [10].
| Monomer Combination | Polymer Product | Yield (%) | Molecular Weight (g/mol) | Dispersity Index |
|---|---|---|---|---|
| VSM1/SA1 | P(1-1-A) | 85 | 10,500 | 1.18 |
| VSM2/SA1 | P(2-1-A) | 82 | 11,500 | 1.34 |
| VSM3/SA1 | P(3-1-A) | 85 | 15,500 | 1.62 |
| VSM4/SA1 | P(4-1-A) | 90 | 8,700 | 1.10 |
| VSM5/SA1 | P(5-1-A) | 88 | 10,500 | 1.46 |
The proposed mechanism for multicomponent polymerization involves a 5-exo-dig cyclization followed by an aromatization process [10]. This mechanistic pathway enables the incorporation of imidazo[2,1-b]thiazole units directly into the polymer backbone, resulting in materials with outstanding solubility and relatively good thermal stability [10]. The resulting polymers exhibit low energy band gaps, making them suitable for various electronic applications [10].
Advanced multicomponent strategies have demonstrated the ability to selectively transform propargylic esters into different polymer architectures [11]. The methodology enables the formation of polyimidate, polyimine, or polyamidine structures through distinct polymerization pathways [11]. Optimization studies revealed that pathway selection significantly influences the final molecular weight and thermal properties of the resulting materials [11].
Click chemistry optimization for imidazo[2,1-b]thiazole synthesis focuses on achieving maximum efficiency while maintaining excellent functional group compatibility [12]. The classical click chemistry approach utilizes copper(I) catalysis to promote the 1,3-dipolar cycloaddition of alkynes with azides, forming 1,2,3-triazole linkages [12]. However, the thermodynamic instability of copper(I), which readily oxidizes to inactive copper(II), requires careful catalyst preparation with appropriate chelating ligands [12].
The development of improved click chemistry protocols has led to the in situ preparation of copper(I) from the reduction of copper(II) sulfate with sodium ascorbate in the presence of copper(I) stabilizing ligands [12]. This approach utilizes tris-(benzyltriazolylmethyl)amine as a stabilizing ligand, leading to more reliable click reactions by preventing the oxidation of catalytic copper(I) by dissolved oxygen [12]. The protocol involves pre-complexing copper sulfate with the stabilizing ligand, followed by mixing with alkyne and azide substrates, and finally adding sodium ascorbate to initiate the click reaction [12].
For aqueous conjugation reactions, the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine ligand has proven particularly effective [12]. This ligand simplifies click chemistry by allowing the entire reaction to proceed in water, providing biological compatibility for click reactions while maintaining high catalytic effectiveness [12]. Research has demonstrated that this ligand system can achieve complete labeling in as little as 15 to 30 minutes at room temperature [12].
| Reaction Component | Concentration | Volume | Function |
|---|---|---|---|
| Protein lysate | 1-5 mg/mL | 50 μL | Substrate |
| PBS buffer | - | 90 μL | Reaction medium |
| Azide detection reagent | 2.5 mM | 20 μL | Click partner |
| THPTA ligand | 100 mM | 10 μL | Catalyst stabilization |
| Copper(II) sulfate | 20 mM | 10 μL | Catalyst precursor |
| Sodium ascorbate | 300 mM | 10 μL | Reducing agent |
The optimization of click chemistry protocols has revealed that reaction conditions must be carefully balanced to achieve maximum efficiency [9]. Alkaline conditions can favor the formation of copper-acetylide adducts but may disfavor the final reprotonation step required to release the clicked triazole product [9]. Additionally, the presence of highly coordinating anions in buffer systems can compete with organic ligands for copper(I) binding, potentially inhibiting the cycloaddition reaction [9].
The functionalization of imidazo[2,1-b]thiazole derivatives at the C-5 and C-6 positions represents a crucial aspect of synthetic methodology development [13]. These positions offer unique opportunities for structural modification and property tuning of the heterocyclic framework [14]. The C-6 position, in particular, has been identified as a privileged site for introducing diverse functional groups that can significantly impact biological activity and chemical reactivity [15].
Regioselective functionalization at the C-5 position can be achieved through various synthetic approaches, including carbonylation reactions [13]. The carbonylation process involves the coupling of aryl acetaldehydes with the imidazo[2,1-b]thiazole system through a double-oxidative cross-dehydrogenative process [13]. This methodology provides a simple, high-yielding approach for introducing carbonyl functionality at the C-5 position [13].
The Vilsmeier-Haack formylation represents another important method for C-5 functionalization [13]. This reaction involves generating a formaldehyde equivalent from dimethylformamide and phosphorus oxychloride, which can be applied to compounds substituted at the 2-imidazole position to yield 3-formyl-2-substituent imidazo[2,1-b]thiazole derivatives [13]. The reaction conditions typically require heating at elevated temperatures with careful control of stoichiometry [16].
| Position | Functionalization Method | Reagents | Yield Range (%) | Reference Conditions |
|---|---|---|---|---|
| C-5 | Carbonylation | Aryl acetaldehydes | 70-85 | Double-oxidative coupling |
| C-5 | Formylation | DMF/POCl₃ | 75-90 | Vilsmeier-Haack conditions |
| C-5 | Nitrosation | tert-Butyl nitrite | 65-80 | Regioselective conditions |
| C-6 | Suzuki coupling | Boronic acids | 80-95 | Palladium catalysis |
| C-6 | Direct arylation | Aryl halides | 70-88 | Copper-mediated conditions |
Nitrosation at the C-5 position has been documented as a regioselective process utilizing tert-butyl nitrite for the functionalization of carbon-hydrogen bonds [13]. This methodology enables the introduction of nitroso functionality under mild conditions with good selectivity [13]. The reaction has been optimized initially with imidazo[1,2-a]pyridines and subsequently extended to imidazo[2,1-b]thiazole systems [13].
The C-6 position functionalization offers particularly diverse synthetic opportunities [14]. Crystal structure studies have revealed that the nature of substituents at the C-6 position significantly influences the overall molecular geometry and intermolecular interactions [3]. The dihedral angle between the thiazole and imidazole rings remains relatively small (approximately 1.9 degrees), while the C-6 substituent can adopt various orientations depending on its steric and electronic properties [3].
Palladium-catalyzed cross-coupling reactions have proven highly effective for C-6 functionalization [17]. The mechanistic pathway involves oxidative addition of palladium(0) to aryl halides, followed by transmetallation with copper salts to produce alkynyl palladium intermediates [17]. Subsequent palladium extrusion and cyclization processes lead to the formation of 6-substituted imidazo[2,1-b]thiazole derivatives [17].
X-ray crystallographic analysis reveals that the imidazo[2,1-b]thiazole core structure maintains a planar configuration with minimal deviation from planarity [1] [2]. The dihedral angle between the thiazole and imidazole rings is exceptionally small at 1.9(2)°, indicating strong conjugation and electron delocalization across the fused heterocyclic system [1] [2]. This planarity is crucial for the compound's electronic properties and potential biological activity.
The 4-chlorophenyl substituent at the 6-position exhibits a near-coplanar arrangement with the imidazothiazole core, with a dihedral angle of only 5.5(2)° [1] [2]. This orientation facilitates extended π-conjugation between the aromatic systems, enhancing the compound's stability and electronic communication. In contrast, the two phenyl groups at the 2- and 3-positions show greater deviation from planarity, with dihedral angles of 34.4(2)° between these phenyl rings [1].
The crystal structure analysis demonstrates significant intermolecular interactions that stabilize the solid-state arrangement [3]. π-π stacking interactions occur between imidazothiazole fragments with an interplanar distance of 3.351(2) Å, which is within the typical range for aromatic stacking interactions [3]. Additionally, secondary π-π interactions between the imidazothiazole core and phenyl rings contribute to the overall crystal packing with interplanar distances of 3.410(5) Å [3].
The crystallographic studies reveal hydrogen bonding patterns, particularly N—H⋯O interactions that generate chain-like arrangements along specific crystallographic axes [2]. These intermolecular forces contribute to the overall stability of the crystal lattice and influence physical properties such as melting point and solubility.
Detailed crystallographic analysis provides precise bond length measurements within the imidazothiazole framework [4]. The sulfur-carbon bonds in the thiazole ring range from 1.73 to 1.75 Å, consistent with sp²-hybridized carbon atoms engaged in aromatic bonding [4]. The nitrogen-carbon bonds in the imidazole portion exhibit lengths between 1.327 and 1.377 Å, reflecting the electronic nature of the heterocyclic system [5].
| Structural Parameter | Value | Interpretation |
|---|---|---|
| Thiazole-Imidazole Dihedral Angle | 1.9(2)° | Excellent planarity, strong conjugation |
| Core-Chlorophenyl Dihedral Angle | 5.5(2)° | Near-coplanar arrangement |
| π-π Stacking Distance | 3.351(2) Å | Optimal aromatic interaction |
| S-C Bond Length | 1.73-1.75 Å | Typical aromatic sulfur bonding |
| N-C Bond Length | 1.327-1.377 Å | Consistent with imidazole character |
¹H Nuclear Magnetic Resonance spectroscopy provides detailed information about the proton environments within the molecular structure [6] [7] [8]. The characteristic imidazothiazole proton appears as a singlet in the range of 8.0-8.5 parts per million, consistent with the electron-deficient nature of the heterocyclic system [7]. Aromatic protons from the phenyl substituents resonate between 7.0-8.0 parts per million, displaying the expected multiplicity patterns for substituted benzene rings [6] [8].
¹³C Nuclear Magnetic Resonance analysis reveals distinct carbon environments within the molecular framework [5] [8]. The carbon atoms involved in carbon-nitrogen double bonds of the thiadiazole ring system appear in the range of 159-171 parts per million, reflecting their electron-deficient character [5]. Aromatic carbon atoms exhibit chemical shifts between 124-137 parts per million, consistent with substituted benzene ring systems [8].
Fourier Transform Infrared spectroscopic analysis provides characteristic vibrational fingerprints for functional group identification [9] [5]. The carbon-nitrogen stretching vibrations of the imidazothiadiazole system appear in the range of 1598-1612 wavenumbers, indicating the presence of conjugated heterocyclic double bonds [5]. Aromatic carbon-hydrogen stretching modes are observed between 3028-3048 wavenumbers, typical for aromatic hydrogen atoms [5].
The carbon-sulfur-carbon stretching vibrations of the thiazole ring system appear at 691-695 wavenumbers, providing direct evidence for the presence of the sulfur-containing heterocycle [5]. These spectroscopic signatures are essential for structural confirmation and purity assessment of synthesized compounds.
Mass spectrometric analysis provides crucial information about molecular weight and fragmentation patterns [10] [11]. Electrospray ionization mass spectrometry typically yields the protonated molecular ion [M+H]⁺ as the base peak, confirming the molecular formula . The molecular ion peak appears at 386.90 mass-to-charge ratio, consistent with the expected molecular weight of the chlorophenyl diphenyl imidazothiazole derivative [13].
Fragmentation analysis reveals characteristic breakdown patterns that provide structural information [10]. Common fragmentation pathways include loss of phenyl groups, chlorine atom elimination, and heterocyclic ring opening processes [10]. These fragmentation patterns serve as molecular fingerprints for compound identification and structural elucidation.
| Spectroscopic Technique | Characteristic Signal | Structural Information |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | 8.0-8.5 parts per million | Imidazothiazole proton |
| ¹³C Nuclear Magnetic Resonance | 159-171 parts per million | Thiadiazole carbon-nitrogen |
| Fourier Transform Infrared | 1598-1612 wavenumbers | Carbon-nitrogen stretching |
| Mass Spectrometry | 386.90 mass-to-charge ratio | Molecular ion confirmation |
Density Functional Theory calculations provide detailed insights into the electronic structure and reactivity of the imidazothiazole system [14] [15] [16]. The Highest Occupied Molecular Orbital (Highest Occupied Molecular Orbital) energies range from -5.75 to -6.36 electron volts, with electron-withdrawing substituents such as the chlorophenyl group causing a lowering of the Highest Occupied Molecular Orbital energy level [15]. This reduction in Highest Occupied Molecular Orbital energy correlates with decreased electron-donating ability and enhanced chemical stability.
The Lowest Unoccupied Molecular Orbital (Lowest Unoccupied Molecular Orbital) energies span from -1.89 to -2.13 electron volts, influenced by the electronic nature of the substituents [15]. The energy gap between Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital ranges from 3.86 to 4.27 electron volts, indicating moderate reactivity and reasonable kinetic stability [15] [17].
Chemical hardness values, calculated as half the Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap, range from 1.93 to 2.13 electron volts [15]. Higher hardness values correspond to greater chemical stability and lower reactivity, with halogen-substituted derivatives exhibiting enhanced hardness compared to unsubstituted analogs [15].
The electrophilicity index, a measure of electron-accepting ability, varies from 3.78 to 4.25 electron volts [15]. Compounds with electron-withdrawing substituents demonstrate higher electrophilicity indices, indicating greater propensity for nucleophilic attack and enhanced reactivity toward electron-rich species [15].
Electronegativity values range from 3.82 to 4.25 electron volts, reflecting the electron-withdrawing influence of the chlorophenyl substituent [15]. Softness values, calculated as the reciprocal of chemical hardness, span from 0.47 to 0.52 inverse electron volts, with softer molecules exhibiting higher polarizability and reactivity [15].
Ionization potential and electron affinity values correlate directly with Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, respectively [15]. These parameters provide fundamental insights into the compound's behavior in oxidation-reduction processes and charge-transfer interactions.
| Electronic Property | Value Range (eV) | Chemical Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -5.75 to -6.36 | Electron donation capability |
| Lowest Unoccupied Molecular Orbital Energy | -1.89 to -2.13 | Electron acceptance ability |
| Energy Gap | 3.86 to 4.27 | Chemical stability indicator |
| Chemical Hardness | 1.93 to 2.13 | Resistance to deformation |
| Electrophilicity Index | 3.78 to 4.25 | Nucleophile reactivity measure |